molecular formula C9H8ClNO4 B1391001 5-Chloro-6-(ethoxycarbonyl)nicotinic acid CAS No. 1198475-22-7

5-Chloro-6-(ethoxycarbonyl)nicotinic acid

Cat. No.: B1391001
CAS No.: 1198475-22-7
M. Wt: 229.62 g/mol
InChI Key: UDGFFHKENYPIQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-(ethoxycarbonyl)nicotinic acid: is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 g/mol It is a derivative of nicotinic acid, featuring a chloro substituent at the 5-position and an ethoxycarbonyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method includes:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

5-Chloro-6-(ethoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 5-Chloro-6-(ethoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets. The chloro and ethoxycarbonyl groups enhance its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

5-Chloro-6-(ethoxycarbonyl)nicotinic acid is unique due to the presence of both chloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .

Properties

IUPAC Name

5-chloro-6-ethoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(14)7-6(10)3-5(4-11-7)8(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGFFHKENYPIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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